molecular formula C18H13ClFNO3S B606833 CU CPT 4a CAS No. 1279713-77-7

CU CPT 4a

Cat. No. B606833
CAS RN: 1279713-77-7
M. Wt: 377.81
InChI Key: IAASQMCXDRISAV-CYBMUJFWSA-N
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Description

CU CPT 4a is a selective TLR3 inhibitor . It suppresses downstream signaling pathways mediated by the TLR3/dsRNA complex, inhibiting TNF-α and IL-1β production in whole cells . It reduces the death of crypt cells and improves gastrointestinal syndrome in mice .


Synthesis Analysis

The chemical name of this compound is N - [ (3-Chloro-6-fluorobenzo [ b ]thien-2-yl)carbonyl]- D -phenylalanine .


Molecular Structure Analysis

The molecular formula of this compound is C18H13ClFNO3S . The InChI code is InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11 (20)9-14 (12)25-16 (15)17 (22)21-13 (18 (23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2, (H,21,22) (H,23,24)/t13-/m1/s1 . The canonical SMILES is C1=CC=C (C=C1)CC (C (=O)O)NC (=O)C2=C (C3=C (S2)C=C (C=C3)F)Cl .


Chemical Reactions Analysis

This compound is a potent, highly selective TLR3 signaling inhibitor .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 377.82 . It is soluble to 37.78mg/ml in DMSO .

Scientific Research Applications

  • Copper chelation chemistry plays a significant role in radiopharmaceuticals, with Copper-64 being a significant radionuclide for diagnostic imaging and radiotherapy. Research is focused on developing ligands that can stably chelate Copper-64 for effective imaging and therapy (Wadas, Wong, Weisman, & Anderson, 2007).

  • Copper sulfide (CuS) nanoparticles are gaining attention for biomedical applications, especially in the detection of biomolecules, chemicals, and pathogens. They are also being explored for molecular imaging and cancer therapy based on their photothermal properties (Goel, Chen, & Cai, 2014).

  • The photochemical properties of Camptothecin in the presence of Copper(II) ions are being studied for their role in photodynamic therapy. This research indicates that Camptothecin could be a promising photosensitizer, and the generated radicals and singlet oxygen play a central role in DNA cleavage and inducing apoptosis in cancer cells (Brezová, Dvoranová, Žúbor, Breza, Mazúr, & Valko, 2007).

  • Copper sulfide nanoparticles are also being used as photoacoustic contrast agents for deep tissue imaging in molecular imaging modalities (Ku, Zhou, Song, Huang, Hazle, & Li, 2012).

  • Copper sulfide nanoparticles have shown potential in photothermal ablation of tumor cells, presenting a new avenue for cancer photothermal ablation therapy (Li, Lu, Huang, Huang, Li, & Chen, 2010).

  • Research on a CuS nanoparticles and camptothecin co-loaded thermosensitive injectable hydrogel has revealed enhanced chemodynamic therapy for tumor treatment. This hydrogel has self-supplied hydrogen peroxide and shows high tumor inhibition rates in vitro and in vivo (Tang, Li, Liu, Meng, Zhu, & Huang, 2022).

Mechanism of Action

Target of Action

CU CPT 4a is a potent and highly selective inhibitor of Toll-like receptor 3 (TLR3) . TLR3 is a key player in the innate immune response, recognizing double-stranded RNA (dsRNA) and triggering a signaling cascade that leads to the production of inflammatory cytokines .

Mode of Action

This compound interacts with TLR3 by competing with dsRNA for binding . This interaction inhibits the formation of the TLR3/dsRNA complex, thereby suppressing the downstream signaling pathways mediated by this complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR3 signaling pathway. By inhibiting the formation of the TLR3/dsRNA complex, this compound suppresses the downstream signaling pathways mediated by this complex . This results in the inhibition of the production of inflammatory cytokines such as TNF-α and IL-1β .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

The inhibition of TLR3 signaling by this compound leads to a reduction in the production of inflammatory cytokines . This can have a significant impact on the cellular environment, potentially reducing inflammation and immune responses. In addition, this compound has been shown to reduce the mortality of crypt cells in mice and alleviate gastrointestinal syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of dsRNA, which this compound competes with for binding to TLR3, can affect the efficacy of the compound

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

A study published in Nature in 2020 mentioned CU CPT 4a in the context of tumor activation of the TLR3–SLIT2 axis in endothelium driving metastasis . This suggests that this compound could potentially be used in future research related to cancer metastasis .

properties

IUPAC Name

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAASQMCXDRISAV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336697
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279713-77-7
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?

A1: this compound is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When this compound was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.

Q2: How does the effect of this compound on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?

A2: While this compound was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with this compound alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.

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